molecular formula C14H12N2O B3579847 1-isonicotinoylindoline

1-isonicotinoylindoline

Cat. No.: B3579847
M. Wt: 224.26 g/mol
InChI Key: MOZWAFVDCLHLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoylindoline is a heterocyclic organic compound comprising an indoline scaffold fused with a nicotinoyl group (pyridine-4-carbonyl) at the 1-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis often involves coupling reactions between indoline derivatives and isonicotinoyl chloride or photodecarboxylative strategies, as seen in analogous isoindolinone syntheses .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZWAFVDCLHLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Isonicotinoylindoline belongs to the broader class of N-acylated indolines. Key structural analogs include:

Compound Core Structure Key Substituents Biological Activity
This compound Indoline + pyridinoyl Pyridine-4-carbonyl at N1 Limited data; predicted antimicrobial
Isoindolin-1-ones Benzofused lactam Lactam ring at position 1 Antimicrobial, anti-inflammatory
1-(3,4-Dimethoxyphenyl)-isoquinoline Isoquinoline + aryl 3,4-Dimethoxyphenyl at N1 Anticancer (preclinical) [[]]
Narceine imide Benzazepine + lactam Multi-substituted aromatic Analgesic, antitussive

Key Structural Differences :

  • Backbone Rigidity: Isoindolin-1-ones possess a rigid lactam ring, enhancing metabolic stability compared to this compound’s more flexible indoline-pyridinoyl system .
Physicochemical Properties
Property This compound Isoindolin-1-ones 1,4-Dimethylisoquinoline
LogP 1.8 (predicted) 2.1–2.5 2.3 [[]]
Water Solubility (mg/mL) 0.15 0.08–0.12 0.05
pKa 4.9 (pyridine N) 3.7 (lactam NH) 5.2 (quinoline N)

The lower solubility of this compound compared to isoindolin-1-ones may limit bioavailability, necessitating formulation optimization [[]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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